C.I. Reactive Yellow 145

Description

The exact mass of the compound this compound is 1024.8910863 g/mol and the complexity rating of the compound is 2020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

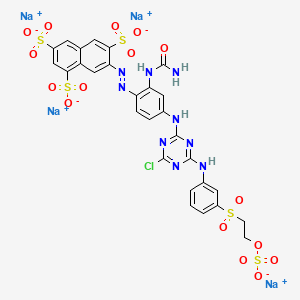

tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN9O16S5.4Na/c29-25-34-27(31-15-2-1-3-17(10-15)55(40,41)7-6-54-59(51,52)53)36-28(35-25)32-16-4-5-20(21(11-16)33-26(30)39)37-38-22-13-19-14(9-24(22)58(48,49)50)8-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-5,8-13H,6-7H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEBGVDTKLYGTN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClN9Na4O16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072866 | |

| Record name | Reactive Yellow 145A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1026.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80157-00-2, 93050-80-7, 842167-12-8 | |

| Record name | EINECS 279-408-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080157002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. reactive yellow 145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093050807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reactive Yellow 145A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]naphthalene-1,3,6-trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Yellow 145 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-chloro-6-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Photocatalytic Degradation:

In photocatalytic degradation, the process is initiated by the absorption of light by a semiconductor photocatalyst (e.g., TiO2), which generates electron-hole pairs. These charge carriers then react with water and oxygen to produce ROS. Studies have indicated that superoxide (B77818) radicals (O2•−) can be the main active species in the photocatalytic degradation of C.I. Reactive Yellow 145. nih.gov

The proposed pathway involves:

Attack by O2•− and •OH on the azo bond, leading to its cleavage and the formation of aromatic amines and other nitrogen-containing intermediates.

Hydroxylation of the resulting aromatic intermediates.

Ring opening of the hydroxylated aromatic compounds to form aliphatic intermediates.

Further oxidation of these aliphatic intermediates into short-chain carboxylic acids like oxalic acid and formic acid.

Complete mineralization to CO2, H2O, SO42−, and NO3−.

Fenton and Photo Fenton Processes:

The Fenton process utilizes the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe2+ from Fe3+. The degradation rate is highly dependent on parameters such as pH and the initial concentrations of Fe2+ and H2O2.

The proposed degradation pathway is as follows:

Generation of •OH radicals via the Fenton reaction: Fe2+ + H2O2 → Fe3+ + •OH + OH−.

Electrophilic attack of •OH on the electron-rich centers of the dye molecule, particularly the azo bond and the aromatic rings.

Cleavage of the azo bond, resulting in the formation of various aromatic intermediates.

Subsequent hydroxylation and opening of the aromatic rings.

Degradation into smaller organic acids and eventual mineralization.

Ozonation:

Ozone (O3) can degrade organic pollutants either through direct reaction or through the formation of hydroxyl radicals in water, especially at higher pH. The degradation of azo dyes by ozonation often involves the cleavage of the azo bond as a primary step.

A plausible degradation pathway for C.I. Reactive Yellow 145 via ozonation, drawing parallels from the ozonation of similar reactive azo dyes, is:

Electrophilic attack of ozone on the azo bond, leading to its cleavage and the formation of aromatic aldehydes, carboxylic acids, and nitro compounds.

Attack of ozone and/or •OH on the aromatic rings, leading to hydroxylation and subsequent ring cleavage.

Formation of smaller aliphatic acids such as oxalic acid and formic acid.

Complete mineralization.

Identified Degradation Intermediates:

While a complete, step-by-step pathway for this compound is not fully elucidated in the literature, studies involving the biodegradation of this dye have identified several metabolites through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These intermediates provide insight into the types of compounds that may also be formed during AOPs.

| Degradation Intermediate | Chemical Formula | Molar Mass ( g/mol ) |

| 2-Cyclohexen-1-ol | C6H10O | 98.14 |

| 5-Nitroso-2,4,6-triaminopyrimidine | C4H6N6O | 154.13 |

| Octahydroquinoline-9-hydroxyperoxide | C9H17NO2 | 171.24 |

| Tetramethyl-2-hexadecen-1-ol | C20H40O | 296.53 |

| 9-Octadecanoic acid, methyl ester | C19H38O2 | 298.50 |

| Hexadecanoic acid, methyl ester | C17H34O2 | 270.45 |

These identified compounds suggest that the degradation of this compound involves complex reactions including ring opening, denitrogenation, and the formation of both cyclic and aliphatic compounds. The presence of long-chain fatty acid esters may be specific to the biological degradation pathway. In AOPs, the degradation is expected to proceed more directly towards smaller, more oxidized molecules.

Further research utilizing advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be beneficial to provide a more detailed map of the degradation intermediates and to confirm the proposed pathways for various AOPs.

Advanced Degradation and Environmental Remediation Strategies for C.i. Reactive Yellow 145

Photocatalytic Degradation of C.I. Reactive Yellow 145

Photocatalysis has been extensively studied for the degradation of RY145, offering a promising pathway to mineralize the dye into less harmful substances.

Titanium dioxide (TiO2) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. scirp.org To enhance its photocatalytic activity, especially under visible light, TiO2 has been incorporated into nanocomposites. One such development is the use of graphene quantum dot (GQD)-incorporated TiO2 nanocomposites. nih.gov

These nanocomposites are typically synthesized using methods like the sol-gel technique. nih.gov The physicochemical characteristics of the resulting materials are then thoroughly investigated using a suite of analytical techniques to understand their structural and electronic properties. nih.gov

Table 1: Characterization Techniques for GQD-TiO2 Nanocomposites nih.gov

| Technique | Purpose |

|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | To identify functional groups and chemical bonding. |

| X-ray Diffraction (XRD) | To determine the crystalline structure and phase composition. |

| UV–visible Spectroscopy | To analyze the optical properties and determine the band gap. |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size. |

Studies have shown that doping TiO2 with GQD can significantly enhance the photocatalytic discoloration of RY145 under visible light irradiation. nih.gov

The photocatalytic degradation of organic dyes like RY145 is driven by the generation of highly reactive species. When a semiconductor photocatalyst like TiO2 is illuminated with light of sufficient energy, electron-hole pairs (e−/h+) are generated. scirp.org These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS).

The primary reactive species involved in the degradation process include hydroxyl radicals (•OH), superoxide (B77818) radicals (O2•−), electrons (e−), and holes (h+). scirp.orgnih.gov The role of each species can be elucidated through scavenging experiments, where specific chemical agents are used to quench the activity of a particular radical. nih.gov

For GQD–TiO2 nanocomposites, it has been demonstrated that superoxide radicals (O2•−) generated at the conduction band are the main active species responsible for the degradation of RY145. nih.gov Scavenging experiments revealed a significant reduction in photocatalytic performance in the presence of benzoquinone (a superoxide scavenger), with lesser reductions observed with scavengers for holes and hydroxyl radicals. nih.gov

The efficiency of the photocatalytic degradation of RY145 is influenced by several operational parameters. Optimizing these conditions is crucial for achieving high degradation rates.

Initial Dye Concentration: The rate of photodegradation generally decreases with an increasing initial concentration of the dye. scirp.orgscirp.org This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst surface. scirp.org

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the dye molecule. mdpi.com For the degradation of RY145 using TiO2, the maximum rate of decolorization is typically observed in an acidic medium, specifically at pH 3. scirp.org

Addition of Hydrogen Peroxide (H2O2): The presence of H2O2 can accelerate the photocatalytic degradation of RY145. scirp.org Hydrogen peroxide can act as an electron scavenger, preventing the recombination of electron-hole pairs, and can also generate hydroxyl radicals upon photodissociation. scirp.org However, an excessive concentration of H2O2 can have a scavenging effect on hydroxyl radicals, thereby decreasing the degradation rate. scirp.org

Research on GQD-TiO2 nanocomposites has shown that a 15 mol % GQD loading calcined at 300 °C can achieve 99.3% discoloration of RY145 within 30 minutes under visible light. nih.gov The photocatalytic reaction often follows pseudo-first-order kinetics. nih.govdeswater.com

Table 2: Optimal Conditions for Photocatalytic Degradation of RY145

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| Catalyst | 15 mol % GQD-TiO2 | nih.gov |

| Calcination Temperature | 300 °C | nih.gov |

| pH | 3 | scirp.org |

Advanced Oxidation Processes (AOPs) for this compound Abatement

Besides photocatalysis, other AOPs have proven effective in the degradation of this compound.

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H2O2) is a potent AOP for dye degradation. asianpubs.org This system generates highly reactive hydroxyl radicals (•OH) through the photolysis of H2O2. asianpubs.org The effectiveness of the UV/H2O2 system for the degradation of RY145 has been demonstrated, with studies achieving up to 99% decolorization. asianpubs.org

The efficiency of this process is dependent on several key parameters:

Hydrogen Peroxide Dose: The degradation efficiency increases with the H2O2 concentration up to an optimal point. asianpubs.org Beyond this optimum, excess H2O2 can act as a scavenger of hydroxyl radicals, reducing the degradation rate. asianpubs.org

pH: The degradation rate of RY145 is faster in acidic conditions (optimal pH of 3) compared to neutral or alkaline systems. asianpubs.org This is attributed to the fact that under acidic pH, the hydroxyl radical is the predominant reactive oxidant. asianpubs.org

UV Exposure Time: The extent of degradation increases with the irradiation time. asianpubs.org

Initial Dye Concentration: Similar to photocatalysis, the degradation rate tends to decrease as the initial dye concentration increases. asianpubs.org

One study found that approximately 99% decolorization of a 100 ppm RY145 solution was achieved with 5% hydrogen peroxide at pH 3.0 after 1 hour of irradiation with a 24 W UV lamp. asianpubs.org

Ozonation (O3) and UV-enhanced ozonation (UV/O3) are other effective AOPs for the mineralization of RY145 in aqueous solutions. acs.org Ozonation can degrade organic compounds through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition. acs.org The combination of UV radiation with ozonation enhances the generation of hydroxyl radicals, leading to more efficient mineralization. acs.org

A comparative study on the removal of Total Organic Carbon (TOC) from a 500 mg/L solution of RY145 demonstrated the synergistic effect of the UV/O3 process. acs.org

Table 3: Comparison of TOC Removal for RY145 by Different Processes acs.org

| Process | TOC Removal after 150 min |

|---|---|

| UV alone | 4% |

| O3 alone | 63% |

The efficiency of the UV-enhanced ozonation process is influenced by:

pH: The optimal pH for the mineralization of RY145 was found to be slightly alkaline, around 8.0. acs.org Both lower and higher pH values resulted in a decreased mineralization rate. acs.org

Ozone Feed: Increasing the ozone feed positively affects the mineralization of the dye. acs.org

Initial Dye Concentration: The mineralization rate decreases with an increase in the initial dye concentration. acs.org

Fenton and Photo-Fenton Reaction Systems

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants like this compound. The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in an acidic medium. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Research on the degradation of this compound has demonstrated the efficacy of these systems. In a study employing an electro-Fenton (EF) method, optimization of parameters such as voltage, H₂O₂ addition, pH, electrode spacing, and treatment time was conducted using response surface methodology. The results indicated that under optimal conditions, a high dye removal efficiency could be achieved researchgate.net.

Another study focused on the UV/H₂O₂ system, a process mechanistically similar to photo-Fenton, to degrade Reactive Yellow 145. The investigation evaluated key operational parameters, including the initial dye concentration, pH, hydrogen peroxide dosage, and UV exposure time. It was found that the degradation efficiency was significantly influenced by these parameters. The rate of degradation was observed to be faster in acidic conditions (optimal pH of 3) compared to neutral or alkaline environments asianpubs.org. This is attributed to the fact that under acidic pH, the hydroxyl radical is the predominant reactive oxidant, whereas at higher pH levels, hydroperoxyl radicals (HO₂•), which have a lower oxidizing power, may be formed asianpubs.org. The degradation efficiency increased with a higher dosage of hydrogen peroxide and greater UV light intensity, achieving up to 98% removal of the dye under optimized conditions researchgate.netasianpubs.org.

The fundamental reactions involved in the UV/H₂O₂ degradation of this compound are initiated by the photolytic cleavage of hydrogen peroxide, which generates hydroxyl radicals, as shown in the following reactions researchgate.net:

H₂O₂ + hν → 2 •OH

•OH + Dye → Degradation Products

The process demonstrates that photo-assisted Fenton-like reactions are a viable and effective method for the remediation of wastewater containing this compound researchgate.net.

Persulfate-Based Oxidation Systems and Activation Mechanisms

Persulfate-based AOPs have emerged as a powerful alternative for the degradation of persistent organic dyes like this compound. These systems rely on the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which possess a high redox potential and can effectively mineralize complex organic molecules.

Several methods can be employed to activate persulfate, including heat, UV radiation, ultrasound, and transition metal catalysis scielo.brmdpi.com. For this compound, studies have explored microwave and sonocatalytic activation.

In one study, microwave irradiation was used to activate potassium persulfate (KPS) for the degradation of RY 145. This method proved to be significantly faster than conventional heating. Complete dye degradation was achieved in just 280 seconds with microwave heating, compared to 3600 seconds using conventional methods researchgate.netkisti.re.kr. The process also resulted in a chemical oxygen demand (COD) removal of 66.5% researchgate.net. The activation mechanism involves the rapid heating of the solution by microwaves, which accelerates the thermal decomposition of the persulfate ion into sulfate radicals scielo.brresearchgate.net:

S₂O₈²⁻ + heat → 2 SO₄•⁻

Another investigation utilized a sonocatalytic process in the presence of a synthesized (Fe₀.₃₇Mn₀.₆₃)₃O₄ catalyst and persulfate to degrade RY 145. This approach combines ultrasound (sonolysis) with a catalyst to enhance radical production. The study, optimized using a Box-Behnken design, found that the maximum total organic carbon (TOC) removal reached 92.98% after 5 hours under optimal conditions of 10 mM persulfate concentration and 0.75 g/L catalyst dosage dergipark.org.tr. The activation in such systems can be attributed to both the thermal effects of acoustic cavitation and the catalytic action of the transition metals on the catalyst surface, which facilitates the generation of sulfate radicals mdpi.comdergipark.org.tr.

Comparative Analysis of AOP Efficiencies and Reaction Kinetics

The efficiency of advanced oxidation processes for the degradation of this compound varies significantly depending on the specific technology employed and the operational parameters. Comparative studies are crucial for determining the most effective and economically viable treatment methods.

A study comparing ozonation and the H₂O₂/UV-C process for the treatment of RY 145 found that ozonation was more effective and less selective in both decolorization and dearomatization reactions. In contrast, the H₂O₂/UV-C process was more dependent on the pH of the solution researchgate.net. Both processes followed pseudo-first-order reaction kinetics, with decolorization reactions generally occurring at a faster rate than the degradation of aromatic intermediates researchgate.net.

Another comparative study evaluated the photocatalytic degradation of a dye mixture including RY 145 using n-TiO₂/UV and n-TiO₂/H₂O₂/UV systems. The addition of H₂O₂ to the TiO₂ photocatalysis process significantly enhanced the degradation efficiency. For the dye mix, the n-TiO₂/H₂O₂/UV process achieved 92.27% removal at 525 nm, compared to 44.20% for the n-TiO₂/UV process alone under optimal conditions (pH 3, 125 mg/L n-TiO₂, and 750 mg/L H₂O₂) dergipark.org.tr.

The degradation of RY 145 using microwave-assisted persulfate oxidation also provided a basis for comparison. The process was significantly more rapid than persulfate oxidation with conventional heating, achieving complete degradation in 280 seconds versus 3600 seconds, respectively researchgate.net. The reaction followed pseudo-first-order kinetics, with a notably higher kinetic rate constant for the microwave-assisted system (0.0165 x 10² s⁻¹) researchgate.net.

In photocatalysis using TiO₂, the degradation of RY 145 was also found to follow pseudo-first-order kinetics, with a rate coefficient (k) of 0.0522 min⁻¹ under optimized conditions tsijournals.com.

The table below summarizes the performance of different AOPs on this compound based on available research findings.

| AOP System | Key Parameters Optimized | Achieved Removal/Degradation | Kinetic Model | Reference |

| UV/H₂O₂ | pH, H₂O₂ dose, UV time | Up to 98% decolorization | - | researchgate.net |

| Microwave/K₂S₂O₈ | Persulfate concentration | 100% decolorization in 280 s; 66.5% COD removal | Pseudo-first-order | researchgate.net |

| Sonocatalysis/Persulfate | Persulfate concentration, catalyst dose, time | 92.98% TOC removal | - | dergipark.org.tr |

| Ozonation | pH, O₃ dose, reaction time | 99.07% removal in 10 min | Pseudo-first-order | researchgate.net |

| n-TiO₂/H₂O₂/UV | pH, catalyst dose, H₂O₂ dose | 92.27% (for dye mix) | - | dergipark.org.tr |

| Photocatalysis (TiO₂) | pH, dye conc., irradiation time, catalyst load | 97% removal in 40 min | Pseudo-first-order | tsijournals.com |

This comparative data highlights that while most AOPs can achieve high degradation efficiencies, the reaction times and specific conditions vary. Processes like ozonation and microwave-assisted persulfate oxidation offer very rapid degradation, making them potentially attractive for industrial applications researchgate.netresearchgate.net.

Biological Degradation and Bioremediation of this compound

Biological treatment methods offer an environmentally friendly and cost-effective approach to degrading synthetic dyes like this compound. These processes utilize the metabolic capabilities of microorganisms to break down the complex dye structure into simpler, less toxic compounds.

Isolation and Characterization of Dye-Degrading Microorganisms

The success of bioremediation hinges on the identification and isolation of microbial strains with a high capacity for dye degradation. Researchers typically source these microorganisms from environments contaminated with textile effluents, as the indigenous microbes are often adapted to the presence of dyes researchgate.net.

Several bacterial species have been identified as effective degraders of this compound. A notable study utilized a bacterial consortium of Enterobacter asburiae and Enterobacter cloacae. This mixed culture demonstrated high efficiency, achieving 98.78% decolorization of RY 145 at a concentration of 500 mg/L within 12 hours under optimized conditions nih.gov.

Other identified bacteria capable of degrading RY 145 include:

Pseudomonas aeruginosa and Thiosphaera pantotropha : These strains were shown to completely decolorize 50 mg/L of RY 145 within 72-96 hours under static conditions researchgate.net.

Bacillus mojavensis : This bacterium, isolated from wastewater, was able to degrade RY 145 within 36 hours of incubation under optimal conditions researchgate.net.

Bacillus boroniphilus : An isolated strain of this species also showed a significant ability to decolorize RY 145 researchgate.net.

The isolation process typically involves enrichment culture techniques, where soil or water samples from contaminated sites are incubated in a minimal salt medium containing the target dye as the sole carbon or nitrogen source. Colonies that form a clear zone around them on an agar (B569324) plate containing the dye are selected as potential dye-degraders and are further characterized based on morphological and biochemical tests researchgate.net.

Bioremediation Mechanisms and Pathways (e.g., Azo Bond Reduction)

The primary mechanism for the microbial degradation of azo dyes, including this compound, is the reductive cleavage of the azo bond (-N=N-). This crucial step is catalyzed by enzymes called azoreductases, which are produced by a wide range of bacteria nih.govaalto.fi. The reaction involves the transfer of electrons from an electron donor (like NADH) to the azo bond, breaking it and forming two aromatic amines aalto.fimdpi.com. This initial step is responsible for the loss of color (decolorization) and typically occurs under anaerobic or anoxic conditions, as oxygen can compete as an electron acceptor mdpi.com.

Following the initial azo bond cleavage, the resulting aromatic amines, which can be colorless but are potentially toxic, undergo further degradation. This second stage generally occurs under aerobic conditions, where oxygenase enzymes break down the aromatic rings, leading to the complete mineralization of the dye into simpler molecules like carbon dioxide, water, and inorganic salts aalto.fi.

For this compound, the biodegradation pathway has been investigated through the analysis of metabolic intermediates. A study using a consortium of E. asburiae and E. cloacae identified several biodegraded metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These included:

2-Cyclohexen-1-ol

5-Nitroso-2, 4, 6-triaminopyrimidine

Octahydroquinoline-9-hydroxyperoxide

Tetramethyl-2-hexadecen-1-ol

9-Octadecanoic acid, methyl ester

Hexadecanoic acid, methyl ester nih.gov

The identification of these smaller molecules confirms the breakdown of the parent dye structure. Fourier-transform infrared spectroscopy (FTIR) analysis further supported the degradation by showing the formation of new functional groups such as O-H, C-H, and N-H stretches in the treated dye sample nih.gov. Another study proposed a plausible degradation pathway for RY 145 by Bacillus boroniphilus, illustrating the stepwise breakdown of the complex molecule researchgate.net.

Factors Influencing Microbial Decolorization and Mineralization Efficiency

The efficiency of microbial degradation of this compound is influenced by a variety of physicochemical and environmental factors. Optimizing these parameters is critical for achieving high rates of decolorization and mineralization in practical applications.

Key influencing factors include:

pH: The pH of the medium affects the activity of the microbial enzymes responsible for degradation and can also influence the surface charge of the bacterial cells. For the consortium of E. asburiae and E. cloacae, the optimal pH for decolorization of RY 145 was found to be 7.0 nih.gov. Similarly, Pseudomonas aeruginosa and Thiosphaera pantotropha showed maximum decolorization at pH 7 researchgate.net. In contrast, Bacillus mojavensis exhibited optimal performance at a more alkaline pH of 9.0 researchgate.net.

Temperature: Temperature plays a crucial role in microbial growth and enzyme kinetics. The optimal temperature for RY 145 degradation by the E. asburiae and E. cloacae consortium was 35°C nih.gov. Bacillus mojavensis showed a higher optimal temperature of 46°C, which could be advantageous for treating warm industrial effluents researchgate.net.

Initial Dye Concentration: While microorganisms can tolerate certain levels of dye, high concentrations can be inhibitory or toxic, reducing degradation efficiency. For P. aeruginosa and T. pantotropha, increasing the RY 145 concentration above 100 mg/L and 50 mg/L, respectively, led to a decrease in mineralization researchgate.net. The optimal concentration for the Enterobacter consortium was found to be 500 mg/L nih.gov.

Aeration (Oxygen Availability): As the initial step of azo bond reduction is typically anaerobic, static (anoxic) conditions often favor higher decolorization rates. Studies with P. aeruginosa and T. pantotropha demonstrated complete decolorization under static conditions, whereas shaking (aerobic) conditions only resulted in about 50% color removal researchgate.net. A sequential static-shaking treatment can be effective, promoting initial decolorization followed by aerobic degradation of the resulting amines researchgate.net.

Nutrient Sources: The presence of suitable carbon and nitrogen sources can enhance microbial growth and co-metabolize the dye. Studies have shown that supplementing the medium with sources like peptone can significantly improve the decolorization of RY 145 by strains such as P. aeruginosa and T. pantotropha researchgate.net.

The table below summarizes the optimal conditions for the degradation of RY 145 by different microorganisms.

| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Optimal Dye Concentration (mg/L) | Reference |

| E. asburiae & E. cloacae | 7.0 | 35 | 500 | nih.gov |

| P. aeruginosa & T. pantotropha | 7.0 | - | 50-100 | researchgate.net |

| Bacillus mojavensis | 9.0 | 46 | - | researchgate.net |

Adsorptive Removal of this compound from Aqueous Solutions

The removal of this compound (RY 145) from wastewater through adsorption is a widely researched and effective method. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. The efficiency of this method is highly dependent on the properties of the adsorbent, as well as various operational parameters.

The quest for efficient and cost-effective removal of RY 145 has led to the development of various novel adsorbent materials. These materials are often synthesized from low-cost precursors or are designed as advanced composites with enhanced surface properties.

Nanocomposites: A novel nanocomposite adsorbent, nZVI/(Fe–Mn) binary oxide/bentonite (IFMB), has been developed for the removal of RY 145. deswater.comdeswater.com Characterization of this material involved techniques such as Scanning Electron Microscopy (SEM) to analyze its surface morphology. researchgate.net

Bio-sorbents: Agricultural waste materials are being explored as sustainable precursors for adsorbents. Teff straw, an agricultural byproduct, has been used to prepare Teff Straw-based Activated Carbon (TSAC). mdpi.comresearchgate.net Characterization of TSAC using Fourier-transform infrared (FTIR) spectroscopy, SEM, and X-ray diffraction (XRD) has been conducted to understand its functional groups and surface structure. mdpi.comresearchgate.net The resulting TSAC was found to have a BET surface area of 627.7 m²/g. mdpi.comresearchgate.net Another eco-friendly approach involves using the dry biomass of Ureolytic Mixed Microorganism Culture (UMC) as a biosorbent. gnest.org

Modified Natural Materials: Iraqi Zahdi date seeds have been utilized to synthesize activated carbon (AC) through chemical activation for RY 145 adsorption. researchgate.net Chitosan-coated magnetite nanoparticles have also been investigated as an adsorbent, with transmission electron microscopy and X-ray diffractometry used to determine particle size and crystal structure. researchgate.net

Organometallic Complexes: A novel organometallic complex adsorbent, Catechin-PG-Fe, was synthesized from iron extracted from pyrrhotite (B1172379) ash, catechin (B1668976) from green tea, and propylene (B89431) glycol. researchgate.net This adsorbent was characterized by XRD, FTIR, SEM, and N2 adsorption-desorption, revealing spherical-like iron oxide nanoparticles and a significant specific surface area of 230.82 m² g-1. researchgate.net

The development of these materials focuses on creating adsorbents with high surface areas, specific functional groups, and structural properties conducive to dye uptake. gnest.orgmdpi.com

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing effective remediation systems. Adsorption kinetics describe the rate of dye uptake, while isotherms provide insight into the distribution of dye molecules between the liquid and solid phases at equilibrium.

Adsorption Kinetics: The rate of adsorption of RY 145 onto various adsorbents is often evaluated using pseudo-first-order and pseudo-second-order kinetic models.

The adsorption of RY 145 onto nZVI/(Fe–Mn) binary oxide/bentonite (IFMB) was found to be well-described by the pseudo-second-order kinetics model. deswater.comdeswater.comresearchgate.net

Similarly, studies using cationic surfactant-modified coffee husk biochar showed that the adsorption kinetics for reactive dyes, including a reactive yellow dye, fit well with a pseudo-second-order model. tci-thaijo.org

The adsorption onto an organometallic complex (Catechin-PG-Fe) was also best fitted to the pseudo-second-order model. researchgate.net

Adsorption Isotherms: The equilibrium data for RY 145 adsorption are commonly analyzed using Langmuir, Freundlich, and Dubinin–Radushkevich (D–R) isotherm models.

The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been shown to fit the experimental data well for several adsorbents, including activated carbons from Iraqi Zahdi date seeds and the IFMB nanocomposite. deswater.comdeswater.comresearchgate.netresearchgate.net

The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, was found to be a good fit for the equilibrium data of RY 145 adsorption onto the Catechin-PG-Fe complex. researchgate.net

In a study using Ureolytic mixed microorganism culture (UMC), the process was found to fit the Langmuir and pseudo-second order models, indicating physisorption and single-layer adsorption. gnest.org

The table below summarizes the maximum adsorption capacities (q_max) and the best-fitting models for various adsorbents used for RY 145 removal.

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) | Reference |

| nZVI/(Fe–Mn) binary oxide/bentonite (IFMB) | Langmuir | 338.9 mg/g | deswater.comresearchgate.net |

| Activated Carbon from Iraqi Zahdi date seeds | Langmuir | ~100 mg/g | researchgate.net |

| Ureolytic Mixed Microorganism Culture (UMC) | Langmuir | 610.9 mg/g | gnest.org |

| Catechin-PG-Fe Complex | Freundlich | 345.41 mg/g | researchgate.net |

| Chitosan Coated Magnetite Nanoparticles | Langmuir | 47.62 mg/g | researchgate.net |

For an adsorption process to be economically viable and sustainable, the regeneration and reusability of the adsorbent are critical factors. researchgate.net Regeneration involves treating the saturated adsorbent to remove the adsorbed dye, thereby restoring its adsorptive capacity for subsequent cycles.

The nZVI/(Fe–Mn) binary oxide/bentonite (IFMB) adsorbent demonstrated good potential for regeneration. deswater.comdeswater.com It could be regenerated using an alkaline elution, and after the fifth adsorption-desorption cycle, the adsorption efficiency was still 74.5% of the initial cycle. deswater.comresearchgate.net

APTES-modified spent coffee grounds (APTES-SCG), used for removing various reactive dyes, showed excellent reusability. cetjournal.it Using a 0.1 M NaOH solution for desorption, the adsorbent maintained high adsorption capacities of over 98% for three cycles. cetjournal.it

Analysis of Degradation Products and Mineralization Assessment for this compound

Beyond simple color removal, the complete degradation and mineralization of dye molecules into non-toxic inorganic compounds like CO2 and H2O are the ultimate goals of advanced remediation strategies. researchgate.net

During the degradation process, the complex aromatic structure of this compound is broken down into various smaller intermediate compounds. Identifying these by-products is essential for assessing the detoxification of the wastewater.

Biodegradation: A study using a bacterial consortium of E. asburiae and E. cloacae for the biodegradation of RY 145 identified several metabolites through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The identified intermediates included 2-Cyclohexen-1-ol, 5-Nitroso-2, 4, 6-triaminopyrimidine, Octahydroquinoline-9-hydroxyperoxide, Tetramethyl-2-hexadecen-1-ol, 9-Octadecanoic acid, methyl ester, and Hexadecanoic acid, methyl ester. nih.govresearchgate.net Fourier-transform infrared (FTIR) analysis also confirmed the degradation of the dye by showing the formation of new functional groups. nih.gov

Photocatalytic Degradation: The identification of photoproducts during the photocatalytic degradation of RY 145 helps in understanding the mechanism of attack by hydroxyl radicals. medjchem.com

Radiolytic Degradation: In studies on similar reactive dyes like Reactive Yellow 18, Liquid Chromatography-Mass Spectrometry (LCMS) has been used to identify degradation intermediates formed during treatment with gamma radiation, confirming the breakdown of the dye's characteristic functional groups. mdpi.com

The identification of these intermediates confirms the breakdown of the parent dye molecule and provides insight into the degradation pathway.

The extent of mineralization is often quantified by measuring the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD). A high percentage of TOC or COD removal indicates that the organic dye molecules are being effectively converted to inorganic compounds.

UV-Enhanced Ozonation: In a study investigating the mineralization of RY 145 using a UV-enhanced ozonation (UV/O3) reactor, a significant total organic carbon removal of 59.5 ± 1.8% was achieved. researchgate.net This demonstrates that a substantial fraction of the dye was completely oxidized to CO2 and H2O. researchgate.net

Photocatalysis: The photocatalytic degradation of RY 145 using TiO2-coated non-woven fibers resulted in a significant abatement of the organic load, with a Chemical Oxygen Demand (COD) removal of 89.13%. medjchem.com

Adsorption on Bio-sorbents: The use of Teff Straw-based Activated Carbon (TSAC) to treat real textile industry effluent demonstrated a 76% removal of COD, meeting the standards set by the Ethiopian Environmental Protection Authority (EPA). researchgate.net

Proposed Degradation Pathways and Reaction Mechanisms

The degradation of this compound through various advanced oxidation processes (AOPs) involves a series of complex chemical reactions initiated by highly reactive species. These processes aim to cleave the chromophoric groups, primarily the azo bond (-N=N-), and subsequently mineralize the resulting aromatic intermediates into simpler, non-toxic inorganic compounds such as CO2, H2O, and inorganic ions. The specific degradation pathways and reaction mechanisms can vary depending on the AOP employed.

The initial step in most AOPs is the generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals are non-selective and can attack the dye molecule at multiple sites. In photocatalytic processes, other reactive oxygen species (ROS) such as superoxide radicals (O2•−) and holes (h+) also play a significant role.

General Reaction Mechanisms:

The degradation of this compound is initiated by the attack of these reactive species on the dye molecule. The primary points of attack are:

Azo Bond Cleavage: The azo bond is often the most susceptible part of the molecule to oxidative attack. Cleavage of this bond leads to the decolorization of the dye solution and the formation of various aromatic amines and other intermediates.

Hydroxylation of Aromatic Rings: Hydroxyl radicals can add to the aromatic rings of the dye molecule, leading to the formation of hydroxylated derivatives. This increases the reactivity of the aromatic rings and facilitates their subsequent opening.

Oxidation of Functional Groups: Other functional groups present in the dye molecule, such as the triazine ring and sulfonate groups, can also be oxidized.

Following these initial attacks, a cascade of further oxidation reactions occurs, leading to the fragmentation of the larger molecules into smaller intermediates. These intermediates are then further oxidized, eventually leading to the complete mineralization of the dye.

Proposed Degradation Pathways:

Based on studies of this compound and similar azo dyes, the following degradation pathways are proposed for different AOPs:

Advanced Analytical Techniques for C.i. Reactive Yellow 145 Research

Spectroscopic Characterization in Solution and on Substrates (e.g., UV-Vis, FTIR)

Spectroscopic methods are fundamental in the study of RY 145, providing insights into its concentration, chemical structure, and the functional groups present in materials used for its removal.

Ultraviolet-Visible (UV-Vis) Spectroscopy is the primary technique for quantifying the concentration of RY 145 in aqueous solutions. The dye exhibits maximum absorbance (λmax) at approximately 418-419 nm. asianpubs.orgresearchgate.net This characteristic peak is attributed to the dye's chromophoric azo bond (-N=N-). researchgate.networldwidejournals.com The decolorization and degradation of the dye are monitored by measuring the decrease in absorbance at this wavelength over time. scirp.org A reduction in the peak's intensity signifies the destruction of the azo bond and, consequently, the loss of color. researchgate.net This method is routinely employed in studies of photocatalytic degradation, adsorption, and other advanced oxidation processes to determine removal efficiency. asianpubs.orgresearchgate.netscirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the functional groups of the dye itself, as well as the surfaces of adsorbents and catalysts. In studies involving adsorbents like activated carbon, FTIR analysis reveals the functional groups responsible for dye adsorption. For instance, Teff Straw-based Activated Carbon (TSAC) used for RY 145 removal showed significant absorption bands at 3725 cm⁻¹, 3029 cm⁻¹, 1891 cm⁻¹, 1728 cm⁻¹, and 1550 cm⁻¹. mdpi.com When characterizing catalysts such as Graphene Quantum Dot-incorporated TiO₂, FTIR spectra show characteristic vibrations of Ti–O–Ti (400–900 cm⁻¹), O–C–O (symmetric and asymmetric vibrations at ~1416 and ~1593 cm⁻¹, respectively), and C=O (~1090 and ~990 cm⁻¹). nih.govacs.org Furthermore, FTIR is used to confirm the degradation of RY 145 by comparing the spectra of the parent dye with its metabolites, where the appearance of new peaks (e.g., O–H stretch at 1361 cm⁻¹, N–H stretch at 1598 cm⁻¹) and disappearance or shifting of original peaks indicate the breakdown of the dye's structure. researchgate.net

| Technique | Application for C.I. Reactive Yellow 145 | Key Findings / Wavelengths |

| UV-Vis | Quantifying dye concentration in solution; Monitoring decolorization and degradation kinetics. | Maximum absorbance (λmax) at 418-419 nm . asianpubs.orgresearchgate.net Decrease in absorbance at this peak corresponds to the destruction of the azo chromophore. |

| FTIR | Identifying functional groups on catalysts and adsorbents; Confirming structural changes in the dye upon degradation. | Catalyst (GQD-TiO₂): Ti-O-Ti stretching (~400-900 cm⁻¹), O-C-O vibrations (~1593 and ~1416 cm⁻¹), C=O group (~1090 and ~990 cm⁻¹). nih.govAdsorbent (TSAC): Absorption bands at 3725, 3029, 1891, 1728, 1550 cm⁻¹. mdpi.comDegraded Dye: Formation of new functional groups indicated by peaks for O–H stretch (1361 cm⁻¹) and N–H stretch (1598 cm⁻¹). researchgate.net |

Chromatographic Methods for Purity Assessment and Degradation Monitoring (e.g., HPLC, GC/MS, TLC)

Chromatographic techniques are essential for separating RY 145 from impurities and for identifying the various intermediate compounds formed during its degradation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of RY 145 and tracking its degradation. By separating the components of a mixture, HPLC can distinguish the parent dye from its degradation products. In one study, the elution profile of the parent RY 145 showed major peaks at several retention times (2.611, 3.136, 3.604, 3.853, 4.765, and 5.344 minutes), while the biodegraded sample showed a drastic shift, with a major peak appearing at 3.185 minutes. This shift provides clear evidence of the dye's transformation into various metabolites. HPLC is often coupled with mass spectrometry (HPLC-MS) to identify the chemical structures of these separated degradation products. jwent.net

Gas Chromatography/Mass Spectrometry (GC/MS) is crucial for identifying the volatile and semi-volatile organic compounds produced during the mineralization of RY 145. researchgate.net Following degradation processes, GC/MS analysis of the treated dye solution has identified several smaller molecular weight intermediates. These include compounds such as 2-Cyclohexen-1-ol, 5-Nitroso-2, 4, 6-triaminopyrimidine, Octahydroquinoline-9-hydroxyperoxide, and various fatty acid methyl esters. researchgate.net The identification of these metabolites is vital for proposing a degradation pathway and assessing the detoxification of the wastewater. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) serves as a cost-effective and rapid method for the qualitative analysis of dyes and their degradation. asianpubs.orgcurtin.edu.au While specific studies detailing TLC for RY 145 are less common in the provided literature, it is a standard technique in dye analysis for quickly separating components of a mixture, checking for purity, and monitoring the progress of a reaction by observing the disappearance of the initial dye spot and the appearance of new spots corresponding to degradation products. curtin.edu.auhplc.skanalyticaltoxicology.com Its simplicity makes it suitable for initial screening before more complex analyses like HPLC or GC/MS are performed. asianpubs.org

| Technique | Application for this compound | Research Findings |

| HPLC | Purity assessment and monitoring of degradation by separating the parent dye from its metabolites. | Parent Dye Retention Times: 2.611, 3.136, 3.604, 3.853, 4.765, 5.344 min. Degraded Product Retention Time: Major peak at 3.185 min, confirming structural change. |

| GC/MS | Identification of volatile and semi-volatile degradation byproducts. | Identified metabolites include: 2-Cyclohexen-1-ol, 5-Nitroso-2, 4, 6-triaminopyrimidine, Octahydroquinoline-9-hydroxyperoxide, and Hexadecanoic acid, methyl ester. researchgate.net |

| TLC | Qualitative screening for purity and reaction monitoring. | Differentiates parent dye from degradation products based on different Rf values on the plate. asianpubs.orghplc.sk |

Microscopic and Surface Analysis for Dye-Fiber Interactions and Catalyst Morphology (e.g., SEM, TEM)

Microscopic techniques provide visual information about the surface features of materials used in RY 145 research, which is critical for understanding dye-substrate interactions and catalyst efficiency.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of adsorbents and catalysts. In the context of RY 145 removal, SEM analysis of adsorbents like Teff Straw-based Activated Carbon (TSAC) revealed a transformation from a relatively smooth surface in the raw material to a rough, dense, and porous structure after activation, which is ideal for dye adsorption. mdpi.com Similarly, SEM has been used to study the morphological characteristics of photocatalysts like Graphene Quantum Dot-incorporated TiO₂ and Fe₃⁺ doped titanium dioxide solids, confirming their particle distribution and surface texture. researchgate.netnih.govacs.org

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the analysis of the size, shape, and internal structure of nanoparticles used as catalysts. For instance, in studies on azo dye degradation, TEM has been used to reveal the nearly spherical shape and average diameter (e.g., 32.8 nm) of ZnO nanoparticles. researchgate.net It can also show the cubic-like structure of other nanocatalysts, providing fundamental information that correlates a catalyst's physical structure with its activity. researchgate.net

Powder X-ray Diffraction (PXRD) for Material Structural Analysis in Catalyst and Adsorbent Research

Powder X-ray Diffraction (PXRD) is an indispensable technique for determining the crystalline structure, phase composition, and purity of catalysts and adsorbents. In research on the photocatalytic degradation of RY 145, PXRD is used to characterize the crystal structure of materials like (Co, Ni)₃O₄/Al₂O₃ catalysts and GQD-TiO₂ nanocomposites. researchgate.netnih.gov The analysis confirms the desired crystalline phase (e.g., anatase for TiO₂) and can reveal changes after modification or use. nih.govacs.org For example, in the study of ZnO nanoparticles for azo dye degradation, PXRD patterns confirmed the hexagonal wurtzite crystal structure, with distinct Bragg's reflections corresponding to specific crystal planes. researchgate.net The sharpness and position of the diffraction peaks provide information on crystallite size and lattice parameters, which are crucial properties influencing catalytic performance.

| Technique | Application for this compound Research | Key Findings |

| SEM | Characterizing surface morphology and porosity of adsorbents and catalysts. | Revealed rough, porous, and heterogeneous surface morphology of activated carbon adsorbents. mdpi.com Showed dispersed particle morphology of GQD-TiO₂ nanocomposites. nih.govacs.org |

| TEM | Determining size, shape, and structure of nanocatalysts. | Confirmed nearly spherical shape of ZnO nanoparticles with an average diameter of 32.8 nm. researchgate.net |

| PXRD | Analyzing crystalline structure, phase, and purity of catalysts and adsorbents. | Confirmed the hexagonal wurtzite structure of ZnO nanoparticles and the anatase phase of TiO₂ catalysts. researchgate.netnih.gov Used to investigate the crystal structure of (Co, Ni)₃O₄/Al₂O₃ co-catalysts. researchgate.net |

Conclusion and Future Perspectives in C.i. Reactive Yellow 145 Research

Summary of Key Academic Contributions and Remaining Research Challenges

Academic research on C.I. Reactive Yellow 145 has predominantly centered on its removal and degradation from aqueous solutions, reflecting the significant environmental concerns associated with textile effluents. A vast body of literature details the efficacy of various treatment methods, establishing this dye as a crucial model compound for wastewater remediation studies.

Key academic contributions have focused on:

Advanced Oxidation Processes (AOPs): Numerous studies have investigated the degradation of this compound using AOPs such as Fenton and photo-Fenton processes, ozonation, and photocatalysis with catalysts like titanium dioxide (TiO2). These processes have demonstrated high efficiency in decolorizing and mineralizing the dye. For instance, the UV/H2O2 system has been shown to achieve up to 98% degradation of the dye under optimized conditions rsc.org. Similarly, a microwave-enhanced Fenton process achieved over 95% dye elimination within 7 minutes cerradopub.com.br.

Adsorption Techniques: The use of various adsorbents, including activated carbon and bio-based materials, for the removal of this compound has been extensively explored. These studies provide valuable data on adsorption kinetics and isotherms, offering a simpler and often more cost-effective treatment alternative mdpi.com.

Biological Degradation: Research into the biodegradation of this compound by various microorganisms has shown promise for eco-friendly treatment solutions. Studies have identified bacterial strains and consortia capable of effectively decolorizing and breaking down the dye's complex structure researchgate.netnih.gov.

Despite these significant contributions, several research challenges remain:

Efficiency and Cost-Effectiveness: While many treatment methods are effective at the laboratory scale, their application in large-scale industrial settings is often limited by high operational costs and energy consumption doi.org. Scaling up advanced oxidation processes, for instance, presents a significant hurdle mdpi.com.

Formation of Intermediates: The degradation of this compound can lead to the formation of intermediate byproducts, which may themselves be toxic and require further treatment iwaponline.com. Identifying these intermediates and their toxicological profiles is an ongoing area of research.

Improving Fixation Rates: A fundamental challenge in reactive dyeing is the incomplete fixation of the dye to the textile fibers, leading to significant amounts of dye being lost to the effluent textileschool.com. Research into improving the dye-fiber reaction efficiency is paramount to reducing pollution at its source.

The following table summarizes key research findings on the degradation and removal of this compound:

| Treatment Method | Key Findings |

| Advanced Oxidation Processes (AOPs) | High degradation efficiencies (up to 98-99%) have been achieved using methods like UV/H2O2 and microwave-assisted Fenton oxidation. The degradation rate is influenced by factors such as pH, catalyst dosage, and initial dye concentration. |

| Adsorption | Various low-cost adsorbents, including those derived from agricultural waste, have shown good removal capacities for the dye. The process is often pH-dependent. |

| Biological Degradation | Specific bacterial strains and consortia have demonstrated the ability to decolorize and mineralize the dye, offering a more environmentally friendly treatment option. |

Emerging Research Frontiers and Methodological Advancements in Reactive Dye Studies

The quest for more efficient and sustainable solutions for dealing with reactive dyes like this compound has spurred innovation in several research areas.

Emerging Research Frontiers:

Nanotechnology in Wastewater Treatment: The application of nanomaterials as catalysts and adsorbents is a rapidly growing field. Their high surface-area-to-volume ratio and unique reactive properties offer the potential for more efficient and rapid degradation of dyes.

Bio-based and Sustainable Dyes: There is a significant push towards the development of reactive dyes derived from renewable resources and those with inherently biodegradable structures. This approach aims to tackle the pollution problem at its source by designing dyes that are less harmful to the environment sustainablemanufacturingexpo.com.

Waterless Dyeing Technologies: Innovations such as supercritical CO2 dyeing are being explored to drastically reduce the vast amounts of water consumed in conventional dyeing processes ncsu.edu.

Biotechnology in Dyeing: The use of enzymes and microorganisms in dyeing processes is an emerging area with the potential to reduce chemical and energy consumption mdpi.com.

Methodological Advancements:

Advanced Analytical Techniques: The development of more sensitive and sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), is crucial for identifying and quantifying reactive dyes and their degradation byproducts in complex wastewater matrices mdpi.com.

Computational Modeling and Simulation: Computational approaches, including Density Functional Theory (DFT) calculations, are being increasingly used to predict the properties and degradation pathways of dyes researchgate.netmdpi.com. This allows for the rational design of new dyes with improved performance and reduced environmental impact ncsu.eduacs.org. The use of artificial neural networks (ANN) to model and predict the photocatalytic degradation of dyes is also a notable advancement textileschool.com.

Broader Implications for Sustainable Dye Chemistry and Environmental Engineering Practice

The extensive research on this compound serves as a valuable case study with far-reaching implications for the broader fields of sustainable dye chemistry and environmental engineering.

Implications for Sustainable Dye Chemistry:

Informing Green Dye Design: Understanding the degradation pathways of this compound provides crucial insights for designing new dye molecules that are more susceptible to breaking down into non-toxic components after their useful life. This knowledge is fundamental to the principles of green chemistry, which advocate for designing products that are inherently safer and have a minimal environmental impact ncsu.edu.

Promoting Eco-Friendly Alternatives: The challenges associated with the treatment of conventional reactive dyes like this compound highlight the urgent need for sustainable alternatives. This has spurred research into bio-based dyes and dyeing processes that are less reliant on harsh chemicals and large volumes of water meghmaniglobal.com.

Enhancing Dyeing Process Efficiency: Research aimed at improving the fixation efficiency of reactive dyes is a direct outcome of the problems observed with dyes like this compound in textile effluents. Higher fixation rates mean less dye is wasted, leading to both economic and environmental benefits sustainablemanufacturingexpo.com.

Implications for Environmental Engineering Practice:

Development of Advanced Wastewater Treatment Technologies: The vast number of studies using this compound as a model pollutant has significantly contributed to the development and optimization of advanced wastewater treatment technologies, particularly AOPs. This research provides a strong foundation for the design and implementation of more effective effluent treatment plants (ETPs) in the textile industry doi.orgmdpi.com.

Case for Integrated Treatment Systems: The limitations of single-treatment methods for dye removal have led to the exploration of hybrid systems that combine, for example, biological and advanced oxidation processes. This integrated approach can lead to more complete and cost-effective treatment of textile wastewater mdpi.com.

Informing Environmental Regulations: The extensive data on the environmental fate and treatability of this compound and similar dyes can inform the development of more stringent and targeted environmental regulations for the textile industry. This includes setting realistic discharge limits for color and specific organic pollutants.

Q & A

Q. What analytical methods are recommended for confirming the chemical structure of C.I. Reactive Yellow 145 and its degradation intermediates?

- Methodology : Use spectroscopic techniques such as UV-Vis spectroscopy to identify chromophoric groups and gas chromatography-mass spectrometry (GC/MS) for structural elucidation of intermediates. For quantification, pair ion chromatography (IC) with total organic carbon (TOC) analysis to track mineralization efficiency .

- Experimental Design : Prepare hydrolyzed dye solutions (e.g., 500 mg/L in aqueous media) and analyze pre-/post-treatment samples under controlled pH (e.g., 8.0) and temperature (30°C) conditions .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodology : Conduct batch experiments with varying pH (3–10) and temperature (20–50°C) to monitor dye stability via UV-Vis absorbance at λ_max. Use kinetic modeling to derive degradation rate constants.

- Key Findings : Higher pH (e.g., 8.0) accelerates hydrolysis, while elevated temperatures (≥30°C) enhance reaction kinetics but may promote side reactions .

Q. What are the standard protocols for evaluating adsorption efficiency of geopolymer materials (e.g., slag-based) for decolorizing this compound?

- Methodology : Prepare adsorbents (e.g., bentonite/slag composites) and perform batch adsorption tests with dye concentrations (50–500 mg/L). Analyze equilibrium data using Langmuir/Freundlich isotherm models .

- Data Interpretation : Report adsorption capacity (mg/g) and correlate with BET surface area measurements of the adsorbent .

Advanced Research Questions

Q. How can UV-enhanced ozonation (UV/O₃) be optimized to achieve >80% TOC removal for this compound?

- Experimental Design : Use a central composite design (CCD) to optimize variables: pH (6–10), ozone feed rate (2.4–4.8 g/h), UV intensity (175 W), and initial dye concentration (100–500 mg/L). Validate via response surface methodology (RSM) .

- Critical Analysis : UV/O₃ outperforms standalone ozonation due to synergistic hydroxyl radical (•OH) generation, but excess ozone may quench radicals at high concentrations .

Q. How do contradictory findings on the role of transition metal catalysts (e.g., Fe/C) in ozonation studies arise, and how can they be resolved?

- Data Reconciliation : Compare studies using heterogeneous catalysts (e.g., carbon-supported Fe) under identical conditions (pH, catalyst loading). Conduct electron paramagnetic resonance (EPR) to confirm radical pathways.

- Case Study : Catalysts may enhance ozone decomposition at pH < 7 but become ineffective at alkaline pH due to metal hydroxide precipitation .

Q. What degradation pathways for this compound are proposed based on intermediate identification, and how can these pathways be validated?

- Methodology : Perform GC/MS and IC to detect intermediates (e.g., sulfonated aromatics, chlorinated byproducts). Propose pathways via density functional theory (DFT) simulations of bond cleavage energetics .

- Validation : Compare predicted intermediates with experimental data and assess toxicity via bioassay testing (e.g., Daphnia magna) .

Q. How can adsorption-ozonation hybrid systems be designed to improve cost-efficiency for large-scale treatment of this compound?

- Integrated Approach : Pre-treat wastewater with low-cost adsorbents (e.g., bentonite) to reduce initial dye load, followed by ozonation for residual degradation. Use life-cycle assessment (LCA) to evaluate energy/chemical consumption .

- Pilot-Scale Testing : Monitor TOC removal and sludge generation rates to optimize operational parameters .

Methodological Best Practices

Q. How to ensure reproducibility in decolorization studies involving this compound?

- Protocol Standardization : Document exact dye synthesis/hydrolysis conditions (e.g., hydrolysis time, temperature). Share raw data (absorbance spectra, chromatograms) as supplementary information .

- Quality Control : Use certified reference materials (CRMs) for instrument calibration and report measurement uncertainties .

Q. What statistical tools are essential for resolving discrepancies in adsorption isotherm data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.